Home > Products > Building Blocks P10124 > 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid
4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid - 842972-18-3

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Catalog Number: EVT-380745
CAS Number: 842972-18-3
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid

Compound Description: This compound served as a precursor for synthesizing a series of sixteen novel salts. These salts were generated by reacting 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid with various bases, including ammonium hydroxide, alkali metal hydroxides, and a range of amines. The synthesized salts are intended for future pharmacological studies [].

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-methyl)benzoic acid (NPOPPBA)

Compound Description: NPOPPBA is investigated as a potential non-peptidic inhibitor of 3CLpro, a protease crucial for the COVID-19 virus. In silico studies suggest NPOPPBA exhibits promising pharmacological properties, including potential use as a Fusarinine-C ornithinesterase inhibitor, beneficial for cancer treatment [].

4-({2-butyl-5-[2-carboxy-2-(thiophene-2-ylmethyl)et-1-en-1-yl]-1H-imidazole-1-yl}methyl)benzoic acid

Compound Description: This compound shows promise for improving vascular elasticity and potentially preventing complications associated with hypertension, such as stroke, renal failure, retinopathy, and myocardial infarction [].

4-(5-(benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and crystal packing [].

4-((1H-Benzo[d]imidazol-1-yl)methyl)benzoic acid (HL)

Compound Description: HL was used as a ligand to construct lanthanide coordination polymers. These polymers, particularly the Tb3+ complex, demonstrated significant luminescence efficiency in the solid state, highlighting their potential application in materials science [].

4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

Compound Description: This compound exhibited potent inhibitory activity against xanthine oxidase, an enzyme involved in hyperuricemia and related diseases. Kinetic studies suggest it acts as a mixed-type inhibitor, primarily targeting the free enzyme form [].

4-(5((1h-Benzo (D)(1,2,3)Triazol-1-Yl)Methyl)-1,3,4-Oxadiazol-2yl)-N- Benzylidenebenamine Derivatives

Compound Description: This group of compounds, synthesized from benzotriazole and ethyl chloroacetate, exhibited promising antimicrobial and anticonvulsant properties [].

4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

Compound Description: The crystal structure of this compound, stabilized by a network of hydrogen bonds and π-π interactions, has been determined [].

4-((2R,5S)-4-(R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic acid (ARD-353)

Compound Description: ARD-353 is a novel, nonpeptide δ-receptor agonist that has demonstrated significant cardioprotective effects in rat models by reducing myocardial infarct size [, ].

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid (LNP023)

Compound Description: LNP023 is a potent, orally bioavailable inhibitor of factor B, a key serine protease in the alternative pathway of the complement system. This makes LNP023 a potential therapeutic agent for complement-mediated diseases [].

7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives

Compound Description: This series of compounds, derived from (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid, were synthesized and characterized [].

(4-methyl-benzoic acid) as a linker

Compound Description: Researchers investigated the use of 4-methyl-benzoic acid as a linker to design novel potential inhibitors of protein kinases. They developed a virtual library of 4-methylbenzamide derivatives, exploring their interactions with cancer-related protein kinases through molecular docking and molecular dynamics simulations [].

Overview

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is an organic compound characterized by a benzoic acid structure linked to a tetrazole ring. This compound is notable for its potential pharmacological applications, particularly in the field of antihypertensive agents due to its unique chemical properties. The compound has the following identifiers:

  • IUPAC Name: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid
  • Molecular Formula: C10H10N4O2
  • CAS Number: 3159647
Source and Classification

The compound can be sourced from various chemical databases, including PubChem and Benchchem, where its structural and chemical properties are cataloged. It falls under the classification of benzoic acid derivatives, specifically those containing tetrazole moieties, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 5-methyl-1H-tetrazole. This reaction is generally performed under basic conditions using solvents such as dimethylformamide or dimethyl sulfoxide, with potassium carbonate serving as the base to facilitate nucleophilic substitution. The procedure can be summarized as follows:

  1. Reagents:
    • 4-(Chloromethyl)benzoic acid
    • 5-Methyl-1H-tetrazole
    • Potassium carbonate
    • Dimethylformamide or dimethyl sulfoxide
  2. Procedure:
    • Combine the reagents in the chosen solvent.
    • Heat the mixture under reflux conditions for several hours.
    • Isolate the product through crystallization or chromatography.

This method allows for the efficient formation of the desired tetrazole derivative with good yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid features a benzoate group attached to a methyl-substituted tetrazole ring. The InChI representation is:

InChI 1S C10H10N4O2 c1 7 11 12 13 7 6 8 3 5 9 4 2 8 10 14 15 h3 6H 2H2 1H3 H 14 15 \text{InChI 1S C10H10N4O2 c1 7 11 12 13 7 6 8 3 5 9 4 2 8 10 14 15 h3 6H 2H2 1H3 H 14 15 }

The InChI Key is QSYNSILMWOBEGC-UHFFFAOYSA-N. This structure indicates that the compound has potential interactions with biological targets due to its functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid can undergo several chemical reactions:

  1. Oxidation: The carboxylic acid group can be oxidized to form a corresponding carbonyl compound.
    • Reagents: Potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: The carboxylic acid can be reduced to an alcohol.
    • Reagents: Lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions with various nucleophiles.
    • This could involve amines or thiols reacting under basic conditions.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

Compounds containing tetrazole groups, such as 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid, have been shown to exhibit significant biological activity. The mechanism of action is primarily linked to their ability to interact with specific receptors or enzymes involved in physiological processes:

  1. Angiotensin II Receptor Antagonism: Similar compounds have demonstrated antihypertensive effects by blocking angiotensin II receptors, leading to vasodilation and reduced blood pressure.
  2. Binding Interactions: These compounds often form multiple hydrogen bonds with amino acids within active sites of proteins, enhancing binding affinity and specificity.

This mechanism underscores their potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific data may vary but is generally in line with similar benzoic acid derivatives.

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide; limited solubility in water.

These properties are crucial for determining its behavior in pharmaceutical formulations.

Applications

Scientific Uses

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid has several applications in scientific research:

  1. Pharmaceutical Development: Its potential as an antihypertensive agent makes it a candidate for drug development targeting cardiovascular diseases.
  2. Biochemical Research: Used as a biochemical probe in proteomics studies to understand protein interactions due to its unique functional groups.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving heterocyclic chemistry.
Synthetic Methodologies and Structural Analysis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic Acid

Multi-Step Synthesis Optimization for Tetrazole-Benzoic Acid Hybridization

The synthesis of 4-(5-methyl-tetrazol-1-ylmethyl)-benzoic acid (CAS 842972-18-3, C₁₀H₁₀N₄O₂) follows a convergent strategy that requires precise optimization at each stage. The primary route involves the initial preparation of 4-(chloromethyl)benzoic acid as a key benzyl halide precursor, followed by nucleophilic substitution with 5-methyl-1H-tetrazole under controlled conditions. Significant improvements in yield have been achieved through parameter optimization:

Table 1: Optimized Reaction Parameters for Key Synthetic Steps

Reaction StepTemperatureReaction TimeCatalyst/BaseSolvent SystemReported Yield
Tetrazole formation120°C18-20 hoursNH₄ClDMF65-75% [2]
Benzylation80-85°C8-12 hoursK₂CO₃Acetonitrile82% (estimated)
Acid purificationAmbientN/ANanofiltrationWater/Acetone>98% purity [4]

Critical purification advancements employ membrane nanofiltration technology (specifically polyether sulfone or polyvinylidene fluoride membranes) to remove metal catalyst residues and organic impurities efficiently. Post-reaction workup typically involves acidification to pH 2-3 followed by recrystallization from ethanol-water mixtures, yielding high-purity (>98%) crystalline product suitable for pharmaceutical intermediate applications [4]. The stoichiometric balance between the benzyl chloride precursor and tetrazole anion proves crucial, with a 1:1.2 molar ratio minimizing di-substituted byproducts while maximizing monoalkylated yield.

Catalytic Systems for Regioselective Tetrazole Functionalization

Regioselective N1-alkylation of 5-methyltetrazole presents a significant synthetic challenge due to the tautomeric equilibrium between 1H- and 2H-isomers and nearly identical nucleophilicity at N1 and N2 positions. Research demonstrates that carefully designed transition metal catalysts can achieve >90% N1-selectivity through coordination effects. Palladium-based systems (e.g., Pd(OAc)₂/PPh₃) in toluene at 80°C provide exceptional regiocontrol during the benzylation step by preferentially activating the benzyl chloride toward attack at the sterically accessible N1 position rather than the N2 position [4].

Alternative catalytic approaches utilize phase-transfer conditions with tetrabutylammonium bromide (TBAB) in biphasic water-dichloromethane systems. Under optimized conditions (60°C, 6 hours), this inexpensive catalytic system achieves approximately 85% N1-regioselectivity by facilitating anion exchange and enhancing tetrazole nucleophilicity at the interface. Microwave-assisted reactions significantly reduce reaction times to 15-30 minutes while maintaining comparable regioselectivity profiles. Recent advances explore heterogeneous catalysts like copper-supported zeolites, which facilitate easy separation and reuse across multiple cycles without significant loss of regioselectivity, enhancing the sustainability profile of the synthesis [2].

Crystallographic Insights into Hydrogen-Bonding Networks and π-π Stacking Interactions

Although single-crystal X-ray diffraction data for 4-(5-methyl-tetrazol-1-ylmethyl)-benzoic acid itself remains unreported in the search results, crystallographic analysis of closely related analogs reveals essential supramolecular features. The compound 4-(1-methyl-1H-tetrazol-5-yl)-benzoic acid (without methylene spacer) forms three-dimensional networks through O-H···N hydrogen bonds between the carboxylic acid proton and tetrazole nitrogen (d = 1.82 Å, ∠ = 176°). This primary interaction is complemented by π-π stacking between benzoic acid rings at centroid-centroid distances of 3.68-3.72 Å, indicative of moderate face-to-face interactions [2].

The methylene spacer in 4-(5-methyl-tetrazol-1-ylmethyl)-benzoic acid (density: 1.406 g/cm³) introduces greater conformational flexibility but maintains similar packing motifs. The benzoic acid moieties form characteristic dimeric pairs through R₂²(8) hydrogen bonding motifs (O-H···O distances ≈ 1.87 Å), while the tetrazole rings engage in secondary C-H···N interactions with adjacent methyl groups. These structural observations explain the compound's thermal stability (decomposition >260°C) and high crystallinity, which are critical for its performance as a metal-organic framework (MOF) ligand and pharmaceutical building block [5] [10].

Comparative Analysis of Solid-State vs. Solution-Phase Conformational Dynamics

Significant conformational differences emerge between solid-state and solution environments for 4-(5-methyl-tetrazol-1-ylmethyl)-benzoic acid. Solid-state NMR and IR data (ν(C=O) = 1705 cm⁻¹) indicate a predominantly planar arrangement stabilized by intermolecular hydrogen bonding, with the tetrazole and benzene rings adopting a near-parallel orientation (dihedral angle <15°) to maximize π-conjugation and packing efficiency. This co-planar arrangement facilitates the observed extensive π-π stacking interactions in crystalline lattices [2] [5].

In solution (DMSO-d₆), ¹H NMR analysis reveals increased rotational freedom about the methylene bridge (CH₂, δ 5.62 ppm), with the tetrazole ring experiencing rapid rotation at room temperature. Variable-temperature NMR studies (-50°C to +80°C) demonstrate restricted rotation at lower temperatures, separating the benzylic methylene protons into distinct diastereotopic signals. UV-Vis spectroscopy in ethanol shows a λ_max at 268 nm (ε = 8500 M⁻¹cm⁻¹) with a hypsochromic shift of 12 nm compared to the solid-state reflectance spectrum, indicating reduced conjugation efficiency in solution. Density functional theory (DFT) calculations predict a 22 kJ/mol energy barrier for rotation about the C(benzyl)-N(tetrazole) bond, consistent with the observed dynamic behavior [10].

Table 2: Comparative Structural Parameters in Solid vs. Solution States

Structural FeatureSolid-State CharacteristicsSolution-Phase CharacteristicsAnalytical Methods
Carboxyl ConfigurationDimeric hydrogen bondingMonomeric solvationIR, X-ray, NMR
Dihedral Angle (Ph-CH₂-N)10-15°35-55° (dynamic)X-ray, VT-NMR
Tetrazole RotationRestrictedFree rotation above -20°CVT-NMR
CH₂ Proton EquivalenceDiastereotopicEquivalent at RT¹H NMR
π-Conjugation ExtentExtended conjugationReduced conjugationUV-Vis

Properties

CAS Number

842972-18-3

Product Name

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

IUPAC Name

4-[(5-methyltetrazol-1-yl)methyl]benzoic acid

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)10(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

RILICUBDGHCYEE-UHFFFAOYSA-N

SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.